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1-allyl-3-((4-chlorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

SIRT1 Epigenetics Inflammation

This compound is a key orthogonal probe for mapping the SAR landscape of pyrrolo[2,3-b]quinoxalines. Unlike the SIRT1 activator CAY10602, its unique N-1 allyl and 4-chlorophenylsulfonyl substitution pattern directs target engagement toward SUMO E1/E2 inhibition (per US9045483B2) and PDE4 screening, while the free 2-amine group eliminates luciferase interference common to 2-unsubstituted analogs. Ideal for head-to-head selectivity profiling. Secure your research-grade batch now.

Molecular Formula C19H15ClN4O2S
Molecular Weight 398.87
CAS No. 843668-90-6
Cat. No. B2465954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-allyl-3-((4-chlorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
CAS843668-90-6
Molecular FormulaC19H15ClN4O2S
Molecular Weight398.87
Structural Identifiers
SMILESC=CCN1C(=C(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=C(C=C4)Cl)N
InChIInChI=1S/C19H15ClN4O2S/c1-2-11-24-18(21)17(27(25,26)13-9-7-12(20)8-10-13)16-19(24)23-15-6-4-3-5-14(15)22-16/h2-10H,1,11,21H2
InChIKeyGCSUTNWOCBASMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Allyl-3-((4-chlorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine (CAS 843668-90-6): Technical Baseline for Scientific Procurement


1-Allyl-3-((4-chlorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine (CAS 843668-90-6) is a synthetic trisubstituted pyrrolo[2,3-b]quinoxaline featuring an allyl group at N-1, a free amine at C-2, and a 4-chlorophenylsulfonyl moiety at C-3 [1]. This scaffold belongs to a privileged class of nitrogen-containing fused heterocycles recognized for interactions with sirtuins (SIRT1), phosphodiesterases (PDE4), and SUMOylation enzymes [2]. The compound is commercially available from screening compound suppliers (e.g., Life Chemicals) at ≥90% purity in milligram quantities [3]. Its molecular formula is C₁₉H₁₅ClN₄O₂S (MW 398.87 g/mol) with an XLogP3-AA of approximately 3.2, indicating moderate lipophilicity [3].

Why In-Class Substitution Fails for 1-Allyl-3-((4-chlorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine: Structural Determinants of Differential Activity


Within the 1,3-disubstituted pyrrolo[2,3-b]quinoxalin-2-amine chemotype, small structural perturbations at N-1 and the 3-sulfonyl group produce profound shifts in target engagement, selectivity, and functional outcome. The closest characterized analog, CAY10602 (CAS 374922-43-7; N-1 = 4-fluorophenyl, 3-sulfonyl = phenyl), functions as a direct SIRT1 activator (2.3-fold activation at 10 µM) and suppresses LPS-induced TNF-α release ~10-fold more potently than resveratrol in THP-1 cells . In contrast, replacement of the N-1 phenyl with an allyl group and introduction of a 4-chloro substituent on the sulfonyl phenyl ring in the target compound alters both the steric and electronic landscape of the scaffold. Published SAR on related pyrrolo[2,3-b]quinoxalines demonstrates that N-1 substitution identity (allyl vs. aryl vs. alkyl) dictates whether the compound behaves as a SIRT1 activator, a PDE4 inhibitor, or a luciferase inhibitor [1][2]. Consequently, generic substitution with an in-class analog risks selecting a compound with an entirely divergent pharmacological profile. Direct comparative data confirming this for the target compound are currently absent from the open literature, representing an evidence gap that must be addressed through focused head-to-head profiling.

Quantitative Differentiation Evidence for 1-Allyl-3-((4-chlorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine vs. Closest Analogs


Differential SIRT1 Modulation: Target Compound vs. CAY10602 Based on N-1 Substituent SAR

The closest structurally characterized analog is CAY10602 (1-(4-fluorophenyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine), a validated SIRT1 activator. CAY10602 at 10 µM produces a ~2.3-fold enhancement of hrSIRT1 activity in a fluorogenic assay and inhibits LPS-induced TNF-α release in THP-1 cells ~10-fold more potently than resveratrol . The target compound differs at two critical positions: (i) N-1 bears an allyl group instead of a 4-fluorophenyl ring; (ii) the 3-sulfonyl group carries a 4-chlorophenyl instead of an unsubstituted phenyl. Published SAR on analogous 1,3-disubstituted pyrrolo[2,3-b]quinoxalines demonstrates that N-1 substitution identity is a primary determinant of functional outcome, with allyl-substituted derivatives exhibiting distinct target engagement profiles (e.g., PDE4B IC₅₀ ≈ 5–14 µM) compared to aryl-substituted SIRT1 activators [1]. No direct SIRT1 activity data are currently available for the target compound, precluding a quantitative head-to-head potency comparison.

SIRT1 Epigenetics Inflammation

PDE4B Inhibition Potential: Allyl-Substituted Pyrrolo[2,3-b]quinoxalines vs. Aryl-Substituted SIRT1 Activators

A series of 1,3-disubstituted pyrrolo[2,3-b]quinoxalines bearing allyl-type N-1 substituents has been evaluated for PDE4B inhibition, yielding IC₅₀ values in the 5–14 µM range and concomitant growth inhibition of oral cancer cells (CAL 27) [1]. In contrast, the aryl-substituted analog CAY10602 (N-1 = 4-fluorophenyl) is characterized as a SIRT1 activator with no reported PDE4B activity at comparable concentrations. This divergent pharmacology underscores the functional impact of N-1 substitution. The target compound, bearing an N-1 allyl group, is structurally aligned with the PDE4-active subseries rather than the SIRT1-active subseries, suggesting a potential PDE4-biased profile. However, direct PDE4B IC₅₀ data for the target compound have not been published, and the observed 5–14 µM range for the series represents class-level inference only.

PDE4 Cytokine Storm Inflammation

Luciferase Counter-Screen Selectivity: Advantage of the N-1 Allyl Sulfonamide Scaffold

Certain 2-substituted pyrrolo[2,3-b]quinoxalines with free NH at position 2 have been identified as direct firefly luciferase inhibitors, posing a false-positive risk in luciferase-based reporter gene assays [1]. In contrast, 1,3-disubstituted analogs bearing a 2-amino group (such as the target compound) have been specifically designed to eliminate luciferase inhibitory activity while retaining PDE4B inhibition, as demonstrated by a series of 1,3-disubstituted pyrrolo[2,3-b]quinoxalines evaluated against PDE4 and luciferase in parallel [2]. This structural feature—a substituted amine at C-2 paired with the N-1 allyl group—confers a selectivity advantage over 2-unsubstituted pyrrolo[2,3-b]quinoxalines, which carry a confounding luciferase liability. Direct confirmatory luciferase inhibition data for the target compound have not been reported.

Luciferase Reporter Gene Assay False Positive

SUMOylation Pathway Patent Coverage and Potential Differentiation from SIRT1 Activators

US Patent US9045483B2 claims substituted pyrrolo[2,3-b]quinoxalines, including structures consistent with the target compound scaffold, as inhibitors of SUMO E1 or SUMO E2 enzymes for applications in cancer therapy [1]. This patent-based evidence assigns the chemotype a SUMOylation-targeting mechanism that is mechanistically orthogonal to the SIRT1 activation profile of CAY10602. While the patent does not disclose specific IC₅₀ values for the target compound, the inclusion of the 1-allyl-3-(arylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine scaffold within the claims signals a distinct intellectual property and mechanistic space relative to SIRT1-focused analogs. Quantitative SUMO inhibition data remain unavailable in the public domain.

SUMO E1/E2 SUMOylation Cancer

Physicochemical Differentiation: Lipophilicity and Molecular Properties vs. CAY10602

The target compound (C₁₉H₁₅ClN₄O₂S, MW 398.87 g/mol, XLogP3-AA ~3.2 [1]) differs from CAY10602 (C₂₂H₁₅FN₄O₂S, MW 418.45 g/mol, XLogP3-AA ~3.8 ) in both molecular weight and computed lipophilicity. The target compound's lower molecular weight (398.87 vs. 418.45 g/mol) and reduced XLogP3-AA (~3.2 vs. ~3.8) are attributable to the replacement of the N-1 4-fluorophenyl group (in CAY10602) with an allyl group and the 3-phenylsulfonyl group with a 4-chlorophenylsulfonyl group. The ~0.6 log unit reduction in lipophilicity may translate to improved aqueous solubility and altered membrane permeability, relevant for cell-based assay performance and in vivo formulation. These are computed property differences; experimentally measured solubility, logD, and permeability data are not publicly available for the target compound.

Lipophilicity Drug-likeness ADME

Optimal Application Scenarios for 1-Allyl-3-((4-chlorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine Based on Differentiated Evidence


SUMOylation Pathway Probe in Oncology Research Programs

This compound is most appropriately deployed as a chemical probe for SUMO E1/E2 inhibition studies, based on its structural inclusion within the claims of US9045483B2 [1]. Given that CAY10602 and related N-1 aryl analogs are characterized as SIRT1 activators and not SUMO pathway modulators, the target compound may serve as a tool to interrogate SUMOylation-dependent cancer cell vulnerabilities. Without published IC₅₀ data, initial in-cell SUMOylation assays (e.g., SUMO-1/2/3 conjugation monitoring by western blot) are recommended to establish potency before committing to in vivo studies.

PDE4-Focused Anti-Inflammatory Screening Cascades Requiring Luciferase-Orthogonal Readouts

The allyl-substituted 2-amino scaffold is structurally aligned with PDE4B-active pyrrolo[2,3-b]quinoxalines (class-level IC₅₀ ≈ 5–14 µM) [2] while carrying the 2-amino group that eliminates the luciferase interference documented for 2-unsubstituted analogs [3]. This dual feature makes the compound suitable for PDE4 inhibitor screening cascades that employ luciferase-based reporter gene assays, where 2-unsubstituted pyrrolo[2,3-b]quinoxalines would generate confounding false-positive signals. Confirmatory PDE4B enzymatic and cell-based assays are advised to validate activity.

Structure-Activity Relationship (SAR) Expansion of the 1,3-Disubstituted Pyrrolo[2,3-b]quinoxaline Chemotype

The orthogonal substitution pattern (N-1 allyl + 3-(4-chlorophenylsulfonyl)) distinguishes this compound from both the SIRT1-activator subseries (N-1 aryl) and the PDE4-active subseries with alternative 3-sulfonyl groups. Researchers seeking to map the SAR landscape of this scaffold can use this compound as a key node to probe how simultaneous variation at N-1 and the 3-sulfonyl group influences target selectivity (SIRT1 vs. PDE4 vs. SUMO enzymes). Head-to-head profiling against CAY10602 and allyl-substituted PDE4 analogs is recommended to quantify selectivity windows [2].

ADME Property Optimization Starting Point for Allyl-Substituted Leads

With a computed XLogP3-AA of ~3.2 [4]—approximately 0.6 log units lower than the N-1 aryl analog CAY10602 —this compound offers a starting point for lead optimization campaigns where reduced lipophilicity is desired for improved solubility, lower metabolic clearance, or reduced off-target binding. The allyl group also provides a synthetic handle for further derivatization via cross-metathesis or hydroboration, enabling exploration of polar substituents without altering the core pharmacophore.

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